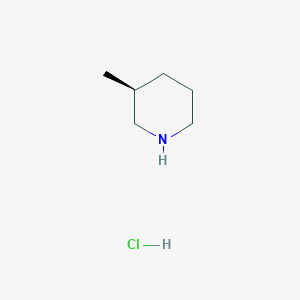

(S)-3-Methylpiperidine hydrochloride

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of piperidine chemistry, which began in the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives.

The evolution from basic piperidine chemistry to sophisticated chiral derivatives like this compound reflects decades of advancement in asymmetric synthesis and stereochemical control. The specific development of 3-methylpiperidine derivatives gained momentum as researchers recognized the importance of position-specific substitution in modulating biological activity. Industrial production methods for 3-methylpiperidine were established through catalytic processes, including the hydrogenation of pyridine derivatives and the cyclization of pentanediamine compounds under controlled conditions.

The chiral resolution and synthesis of the (S)-enantiomer specifically represents a more recent achievement in pharmaceutical chemistry, driven by the recognition that different enantiomers can exhibit vastly different biological activities. Methods for obtaining enantiomerically pure this compound have involved sophisticated approaches including chiral resolution via diastereomeric salt formation and asymmetric synthesis using chiral sulfinamides. These developments reflect the pharmaceutical industry's increasing focus on single-enantiomer drugs and the regulatory requirements for understanding stereochemical purity in drug development.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in contemporary medicinal chemistry due to its unique structural features and synthetic utility. The compound serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals, with its chiral nature making it particularly valuable for designing bioactive molecules that require specific stereochemical configurations. The six-membered piperidine ring system, combined with the methyl substituent at the 3-position and the defined (S)-stereochemistry, provides a rigid framework that can be precisely modified to achieve desired pharmacological properties.

The significance of this compound extends beyond its role as a simple intermediate. Research has demonstrated its utility in the development of various therapeutic agents, including compounds with potential applications in treating neurological disorders and other medical conditions. The compound's ability to serve as a scaffold for drug design stems from the piperidine ring's conformational properties, which prefer a chair conformation similar to cyclohexane but with distinct stereochemical preferences due to the nitrogen atom. This structural rigidity combined with the stereochemical definition provided by the (S)-configuration makes it an ideal starting point for rational drug design approaches.

The pharmaceutical applications of this compound are particularly noteworthy in the context of modern drug discovery, where the compound functions as a key intermediate in pharmaceutical synthesis. Its role in the development of enzyme inhibitors and receptor modulators highlights the importance of stereochemical precision in achieving selective biological activity. The compound's synthetic accessibility through multiple routes, including asymmetric synthesis and chiral resolution methods, has made it an attractive target for pharmaceutical manufacturers seeking to develop new therapeutic agents with improved efficacy and reduced side effects.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 155797-02-7 | |

| Molecular Formula | C6H14ClN | |

| Molecular Weight | 135.64 g/mol | |

| Purity Specification | >95% | |

| Storage Temperature | 4°C | |

| Stereochemistry | (S)-configuration |

Position in Piperidine Chemistry Research

Within the broader landscape of piperidine chemistry research, this compound represents a significant milestone in the development of stereoselective synthetic methodologies. The compound exemplifies the evolution of piperidine chemistry from simple heterocyclic compounds to sophisticated chiral building blocks that enable precise control over molecular architecture. Recent advances in catalytic asymmetric synthesis have further elevated the importance of this compound, with researchers developing innovative cross-coupling approaches to access enantioenriched 3-piperidines from pyridine precursors.

The development of asymmetric synthesis methods for 3-substituted piperidines has been a particularly active area of research, with this compound serving as both a target molecule and a benchmark for evaluating new synthetic methodologies. Research efforts have focused on developing efficient routes that can provide high enantiomeric excess while maintaining practical scalability for pharmaceutical applications. These investigations have led to the development of sophisticated catalytic systems that can achieve excellent stereocontrol in the formation of the 3-substituted piperidine framework.

Contemporary research in piperidine chemistry has increasingly emphasized the importance of understanding conformational preferences and their impact on biological activity. The piperidine ring system exhibits characteristic conformational behavior, with preferences for specific chair conformations that can significantly influence the spatial arrangement of substituents. For this compound, the combination of the ring conformation and the stereochemical configuration at the 3-position creates a defined three-dimensional structure that is crucial for its biological activity and synthetic utility.

The compound's position in current research is further highlighted by ongoing investigations into novel synthetic approaches that can provide more efficient access to enantiomerically pure material. Recent publications have described rhodium-catalyzed asymmetric reductive processes that can convert pyridine derivatives to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. These developments represent significant advances in the field and demonstrate the continued importance of this compound as both a synthetic target and a pharmaceutical intermediate.

| Research Area | Key Developments | Applications |

|---|---|---|

| Asymmetric Synthesis | Chiral sulfinamide-mediated reactions | Pharmaceutical intermediates |

| Catalytic Methods | Rhodium-catalyzed reductive coupling | Drug discovery platforms |

| Resolution Techniques | Diastereomeric salt formation | Industrial scale production |

| Conformational Studies | Chair conformation preferences | Structure-activity relationships |

Properties

IUPAC Name |

(3S)-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJAKMCTWBGMNQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-02-7 | |

| Record name | (3S)-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Synthesis via α-Alkylation of N-Sulfinyl Imidates

One prominent method involves the asymmetric synthesis of chiral 3-substituted piperidines through the α-alkylation of N-sulfinyl imidates using 1-chloro-3-iodopropane as an alkylating agent.

-

- α-Alkylation of N-tert-butanesulfinyl imidates with 1-chloro-3-iodopropane yields 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates with diastereomeric ratios ranging from 67/33 to 72/28.

- Subsequent reduction with sodium borohydride (NaBH4) converts these intermediates into 2-substituted N-tert-butanesulfinyl-5-chloropentylamines.

- Cyclization using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) forms chiral 3-substituted N-tert-butanesulfinylpiperidines.

- Final deprotection steps yield enantiomerically pure 3-alkylpiperidine hydrochlorides, including (S)-3-methylpiperidine hydrochloride.

-

- Good yields (74-86%)

- Effective stereocontrol leading to high enantiomeric purity

- Versatility for various 3-substituted piperidines

This method is well-documented in the literature and offers a reliable route to chiral piperidines with controlled stereochemistry.

Catalytic Hydrogenation of Pyridinium Salts and Pyridines

Catalytic hydrogenation is a classical and widely used approach for preparing this compound, often starting from pyridine derivatives.

-

- Hydrogenation of substituted pyridines using palladium or rhodium catalysts under controlled conditions leads to tetrahydropyridines and further to piperidines.

- Rhodium-catalyzed asymmetric reductive Heck reactions with pyridine and boronic acids have been reported to provide 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 96% ee).

- Subsequent hydrogenation and deprotection steps yield enantiomerically enriched 3-methylpiperidines.

Rhodium-Catalyzed Transfer Hydrogenation:

- A recent method involves rhodium-catalyzed reductive transamination of pyridinium salts with chiral primary amines under reducing conditions.

- This approach provides chiral piperidines with excellent diastereo- and enantioselectivities.

- The method tolerates various functional groups, heterocycles, and fluorinated derivatives.

- It is scalable to multi-hundred-gram quantities, demonstrating industrial applicability.

-

- Catalysts: Pd/C, Rh-based complexes

- Solvents: Alcohols (methanol, ethanol)

- Temperature: Mild to moderate (room temperature to ~80-120 °C)

- Hydrogen pressure: Variable, optimized per catalyst

-

- Yields typically range from 70% to over 90%

- Enantiomeric excess (ee) values often exceed 90%, with reports of up to 96% ee

This catalytic hydrogenation strategy is versatile and has been successfully applied to synthesize this compound and related compounds.

Multi-Step Synthetic Route via Quaternary Ammonium Salt Intermediates

An alternative approach involves a multi-step synthesis starting from 3-methyl-5-hydroxypyridine to obtain racemic or enantiomerically enriched 3-methylpiperidine derivatives.

-

- Quaternization: 3-methyl-5-hydroxypyridine reacts with benzyl halide in toluene or xylene under reflux to form quaternary ammonium salts.

- Catalytic Hydrogenation: The quaternary ammonium salt undergoes catalytic hydrogenation using Pd-C or Ru-C catalysts in alcohol solvents to yield cis-3-methyl-5-hydroxypiperidine.

- Sulfonylation: The hydroxypiperidine is converted to sulfonic acid esters using sulfonylating agents (e.g., methanesulfonyl chloride) in the presence of triethylamine and 4-N,N-dimethylaminopyridine (DMAP).

- Nucleophilic Substitution: The sulfonic acid ester reacts with amine compounds to form sulfonamide intermediates.

- Hydrolysis and Deprotection: Hydrolysis under acidic conditions (AcOH and HCl) followed by pH adjustment and extraction yields trans-3-methyl-5-benzylaminopiperidine, which can be converted to the hydrochloride salt.

-

- Quaternization: 3-5 hours reflux

- Hydrogenation: 80-120 °C, hydrogen pressure as per catalyst

- Sulfonylation: Room temperature in dichloromethane

- Hydrolysis: 90-120 °C in acidic medium

-

- Each step reports good yields with effective purification

- The method primarily yields racemic mixtures but can be adapted for enantioselective synthesis with chiral auxiliaries

This method is industrially relevant for bulk synthesis and allows structural modifications at various steps.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Catalyst(s) / Reagents | Key Steps | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| α-Alkylation of N-sulfinyl imidates | N-tert-butanesulfinyl imidates | NaBH4, NaH, DMSO | Alkylation, reduction, cyclization, deprotection | 74-86 | High (not explicitly stated) | Efficient stereocontrol |

| Rhodium-catalyzed reductive Heck | Pyridine derivatives, boronic acids | Rh catalyst, H2, KOH (deprotection) | Partial reduction, asymmetric carbometalation, hydrogenation | 70-90+ | Up to 96% | High functional group tolerance, scalable |

| Catalytic hydrogenation of pyridinium salts | Pyridinium salts | Rhodium catalyst, chiral amines | Reductive transamination | 70-90+ | Excellent | Allows fluorinated and labeled derivatives |

| Multi-step via quaternary ammonium salts | 3-methyl-5-hydroxypyridine, benzyl halide | Pd-C, Ru-C, sulfonylating agents | Quaternization, hydrogenation, sulfonylation, substitution, hydrolysis | Good | Racemic (can be modified) | Industrially scalable, complex steps |

Research Findings and Practical Considerations

- Stereoselectivity: The use of chiral auxiliaries (e.g., tert-butanesulfinyl groups) and chiral catalysts (rhodium complexes) is crucial for obtaining (S)-enantiomer with high optical purity.

- Catalyst Stability: Studies show catalysts such as Pd/Al2O3 and Rh complexes maintain activity over extended periods without deactivation, enhancing process efficiency.

- Scalability: The rhodium-catalyzed transfer hydrogenation and reductive Heck methods have been demonstrated on multi-gram to multi-hundred-gram scales, indicating industrial feasibility.

- Functional Group Tolerance: Modern catalytic methods tolerate a wide range of functional groups, enabling synthesis of derivatives for pharmaceutical applications.

- Environmental and Safety Aspects: Hydrogenation reactions require careful control of pressure and temperature. Use of non-toxic solvents and recyclable catalysts is preferred for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or introduce additional functional groups.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-3-Methylpiperidine hydrochloride serves as an essential intermediate in synthesizing more complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development. The compound can be utilized in various reactions, including:

- Alkylation : Used to introduce alkyl groups into other molecules.

- Reduction and Oxidation : Acts as a substrate for redox reactions, enabling the transformation of functional groups.

- Substitution Reactions : Engages in nucleophilic substitutions that can modify the piperidine ring.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. It has been studied for its interactions with neurotransmitter systems, making it a candidate for treating neurological disorders.

- GABA Transport Inhibition : Studies have shown that derivatives of piperidine can inhibit GABA transporters, leading to increased synaptic GABA levels, which is beneficial for conditions like epilepsy and anxiety disorders.

- Anticancer Activity : Some research suggests that piperidine derivatives may exhibit cytotoxic effects against cancer cell lines. For example, certain compounds derived from this compound have shown efficacy in inducing apoptosis in hypopharyngeal tumor cells.

Neuropharmacological Applications

Recent studies have focused on the role of this compound in modulating neurotransmitter systems. For instance:

- GABAergic Modulation : Research indicates that this compound can selectively bind to GABA transporters, enhancing GABAergic transmission and potentially leading to therapeutic applications for anxiety and depression.

Anticancer Research

In vitro studies have demonstrated that this compound derivatives possess anticancer properties:

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines more effectively than traditional chemotherapy agents, suggesting a promising avenue for cancer treatment.

Mechanism of Action

The mechanism of action of (S)-3-Methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (S)-3-Methylpiperidine hydrochloride with structurally related piperidine hydrochlorides:

Key Observations :

Pharmacological and Functional Differences

- FAAH Inhibition: (S)-3-Methylpiperidine derivatives are highlighted in patents as key scaffolds for FAAH inhibitors, which modulate endocannabinoid signaling . In contrast, Meperidine hydrochloride (a phenyl-substituted piperidine) acts as an opioid receptor agonist, demonstrating how substituents dictate biological targets .

- Toxicity and Safety: Limited toxicological data are available for this compound. However, analogs like 3-(2-Methylphenoxy)piperidine hydrochloride require storage at 2–8°C to ensure stability, suggesting thermal sensitivity .

Physicochemical Properties

Data gaps exist for many piperidine hydrochlorides:

- Solubility: Not reported for this compound, but Methyl piperidine-3-carboxylate hydrochloride has a Log S (ESOL) of -0.85, indicating moderate water solubility .

- Storage Conditions : this compound’s storage requirements are unspecified, whereas Meperidine hydrochloride is stored at -20°C for long-term stability .

Biological Activity

(S)-3-Methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique biological activities and interactions with various molecular targets. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a methyl group at the third carbon position. The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for biological applications. The compound's chemical formula is with a molecular weight of approximately 137.64 g/mol.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various biological targets, which can lead to diverse physiological effects. The exact pathways depend on the context of use, but it has been shown to influence neurotransmitter systems and pain modulation pathways.

Biological Activities

1. Analgesic Effects

Recent studies have highlighted the compound's potential as an analgesic agent. Research indicates that this compound exhibits dual-targeting properties by interacting with histamine H3 and sigma-1 receptors, which are implicated in pain perception and modulation. For instance, compounds structurally related to (S)-3-Methylpiperidine have demonstrated significant analgesic activity in both nociceptive and neuropathic pain models, suggesting that this compound may share similar properties .

2. Anticancer Activity

this compound has shown promise in cancer therapy. In vitro studies have demonstrated that derivatives of piperidine exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For example, compounds derived from piperidine structures have been reported to induce apoptosis in cancer cells more effectively than standard chemotherapeutics like bleomycin .

3. Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits bacteriostatic effects, which could be beneficial in developing new antibacterial agents.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Analgesic, Anticancer, Antimicrobial | Modulates H3 and sigma-1 receptors |

| 4-Methylpiperidine | Limited analgesic properties | Primarily interacts with dopamine receptors |

| 2-Methylpiperidine | Lower cytotoxicity | Less effective against cancer cell lines |

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic properties of this compound involved testing its efficacy in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as a therapeutic agent for pain management .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential utility in oncology .

Q & A

Basic: What are the recommended storage conditions and handling protocols for (S)-3-Methylpiperidine hydrochloride to ensure stability and safety?

Methodological Answer:

Store the compound in a dry environment at 2–8°C to prevent degradation . Use airtight containers to avoid moisture absorption and aerosol formation. For handling, wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required during procedures generating dust or aerosols . Always work in a fume hood with ≥0.5 m/s airflow to minimize inhalation risks. Dispose of contaminated materials via approved hazardous waste protocols .

Basic: Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

| Technique | Parameters | Purpose |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10); Flow rate: 1 mL/min | Enantiomeric excess determination |

| 1H/13C NMR | Solvent: D2O; Reference: TMS | Structural confirmation, detecting impurities |

| Mass Spectrometry | ESI+ mode; m/z range: 50–500 | Molecular weight verification |

| Karl Fischer Titration | Coulometric method | Water content analysis |

Cross-validate results with polarimetry (specific rotation [α]D) to confirm stereochemistry .

Advanced: How can researchers design experiments to investigate the role of this compound in modulating enzyme activity (e.g., FAAH inhibition)?

Methodological Answer:

Use in vitro assays with recombinant FAAH (fatty acid amide hydrolase) and substrate analogs like anandamide. Prepare test solutions in DMSO (≤0.1% final concentration) to avoid solvent interference. Include positive controls (e.g., URB597) and measure IC50 values via fluorescence-based hydrolysis assays (λex = 340 nm, λem = 450 nm) . For in vivo studies, administer the compound intraperitoneally (1–10 mg/kg) in rodent models and quantify endogenous N-acylethanolamine levels using LC-MS/MS .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies) of this compound?

Methodological Answer:

Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) and validate methods via:

- Solubility Testing : Shake-flask method with HPLC quantification .

- Thermogravimetric Analysis (TGA) : Heating rate 10°C/min under N2 to assess hygroscopicity .

- X-ray Crystallography : Compare crystal structures to identify polymorphic forms affecting solubility .

Address batch-to-batch variability by sourcing from suppliers providing certificates of analysis (CoA) with ≥98% purity .

Advanced: How can salt formation (e.g., hydrochloride) impact the pharmacokinetic profile of (S)-3-Methylpiperidine derivatives?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility (critical for bioavailability) but may alter partition coefficients (logP). Evaluate via:

- Lipophilicity Assays : Shake-flask method (octanol/water) .

- Permeability Studies : Caco-2 cell monolayers; measure apparent permeability (Papp) .

Compare free base and salt forms in rodent PK studies (dose: 5 mg/kg IV/PO). Use LC-MS/MS to quantify plasma concentrations and calculate AUC0–24h .

Advanced: What synthetic routes are optimal for introducing structural modifications to this compound while preserving stereochemistry?

Methodological Answer:

- N-Alkylation : React with alkyl halides in DMF using K2CO3 (60°C, 12 h). Monitor by TLC (Rf shift).

- Boc Protection : Use Boc2O in THF/water (1:1) with NaHCO3 (0°C → RT, 2 h) to protect the amine .

- Suzuki Coupling : Employ Pd(PPh3)4 catalyst with aryl boronic acids (80°C, 18 h) .

Purify intermediates via flash chromatography (SiO2, EtOAc/hexane). Confirm stereochemical retention via NOESY NMR .

Advanced: How should researchers address stability challenges when formulating this compound for long-term studies?

Methodological Answer:

Conduct accelerated stability testing (40°C/75% RH, 6 months) per ICH guidelines. Analyze degradation products using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.